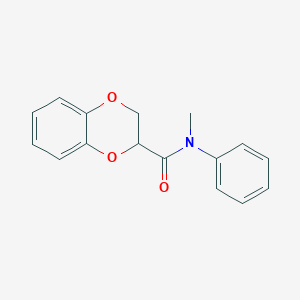
N-methyl-N-phenyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide
説明
N-methyl-N-phenyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide, commonly known as MPBD, is a chemical compound that has gained significant attention in the field of scientific research. MPBD is a synthetic compound that is used in various scientific studies due to its unique properties and potential applications.
作用機序
MPBD acts as a selective sigma-1 receptor agonist, which means that it binds to and activates sigma-1 receptors in the brain. The sigma-1 receptor is involved in various physiological processes, including the regulation of neurotransmitter release and the modulation of ion channels. Activation of the sigma-1 receptor by MPBD can lead to various biochemical and physiological effects.
Biochemical and Physiological Effects
MPBD has been found to have various biochemical and physiological effects, including the modulation of calcium ion channels, the regulation of oxidative stress, and the inhibition of cell proliferation. MPBD has also been shown to have neuroprotective effects and to enhance cognitive function.
実験室実験の利点と制限
One of the main advantages of using MPBD in lab experiments is its selectivity for the sigma-1 receptor, which allows for more precise and targeted studies. However, one limitation of using MPBD is its potential toxicity, which can affect the results of some experiments.
将来の方向性
There are various future directions for the use of MPBD in scientific research. One potential application is in the development of new drugs for the treatment of neurodegenerative diseases such as Alzheimer's disease. MPBD could also be used in the development of new imaging agents for the diagnosis of certain diseases. Further studies are needed to fully understand the potential applications and limitations of MPBD in scientific research.
Conclusion
In conclusion, MPBD is a synthetic compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. The synthesis of MPBD involves several steps, and it has various potential applications in scientific research, including the study of certain receptors in the brain and the development of new drugs for the treatment of various diseases. MPBD acts as a selective sigma-1 receptor agonist, and it has various biochemical and physiological effects. While there are advantages to using MPBD in lab experiments, there are also limitations that need to be considered. Overall, MPBD has a promising future in the field of scientific research.
科学的研究の応用
MPBD has various potential applications in scientific research. It has been found to be a useful tool in studying the function of certain receptors in the brain, such as the sigma-1 receptor. MPBD has also been used in the development of new drugs for the treatment of various diseases, including cancer and Alzheimer's disease.
特性
IUPAC Name |
N-methyl-N-phenyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-17(12-7-3-2-4-8-12)16(18)15-11-19-13-9-5-6-10-14(13)20-15/h2-10,15H,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKHFUWXPKFRIAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2COC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B4792723.png)
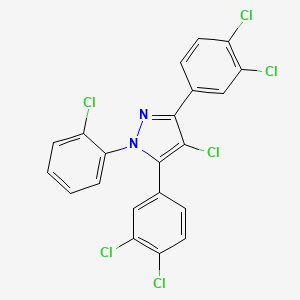
![N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzenesulfonamide](/img/structure/B4792732.png)
![2-{[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4792741.png)

![N-(2-bromophenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4792756.png)
![2-ethyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]butanamide](/img/structure/B4792757.png)

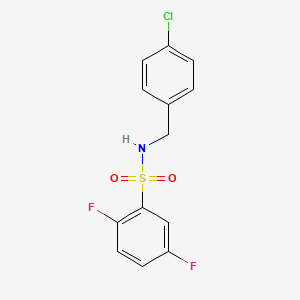
![N-2,1,3-benzothiadiazol-4-yl-2-{[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4792767.png)
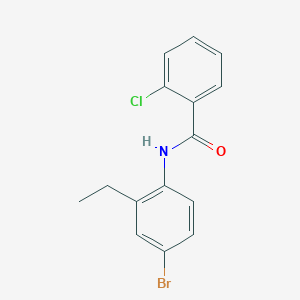
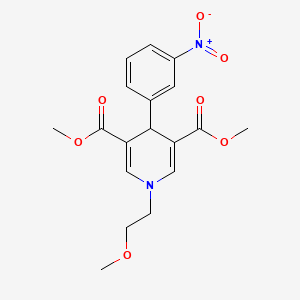
![2-({5-[1-(4-tert-butylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(1-phenylethyl)acetamide](/img/structure/B4792791.png)
![7-chloro-8-methyl-2-(4-methylphenyl)-N-[3-(4-morpholinyl)propyl]-4-quinolinecarboxamide](/img/structure/B4792792.png)